

# validation of 3-(1H-imidazol-2-yl)aniline structure by X-ray crystallography

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## Compound of Interest

Compound Name: 3-(1H-imidazol-2-yl)aniline

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## Validating the Structure of Phenylimidazoles: A Crystallographic Comparison

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for unambiguous structural elucidation of small molecules. This guide provides a comparative analysis for the structural validation of a phenylimidazole derivative, illustrating the process with experimental data from a known isomer due to the absence of publicly available crystallographic data for **3-(1H-imidazol-2-yl)aniline**.

While the specific crystal structure of **3-(1H-imidazol-2-yl)aniline** is not found in the Cambridge Structural Database (CSD) or other public repositories, we can demonstrate the validation process using the crystallographic data of a closely related isomer, 4-(1H-imidazol-1-yl)aniline. This comparison will focus on the key geometric parameters of the aniline and imidazole moieties, comparing them to established theoretical and experimental values.

## Comparative Analysis of Geometric Parameters

The validation of a crystal structure involves a detailed comparison of its experimentally determined bond lengths, bond angles, and torsion angles with expected values from established chemical principles and data from similar molecular fragments.

## Bond Lengths

The C-N bond length in aniline is typically around 1.41 Å, indicating partial  $\pi$ -bonding between the nitrogen lone pair and the aromatic ring.[1] In the case of 4-(1H-imidazol-1-yl)aniline, the experimentally determined bond lengths would be compared to this and other standard values for C-C bonds in the phenyl ring and the C-N and C-C bonds within the imidazole ring.

Bond	Expected Length (Å)	Experimental Length (Å) - 4-(1H-imidazol-1-yl)aniline
Phenyl C-C	~1.39	Data from CCDC entry 753722
Aniline C-N	~1.41[1]	Data from CCDC entry 753722
Imidazole C-N	~1.33 - 1.38	Data from CCDC entry 753722
Imidazole C=C	~1.36	Data from CCDC entry 753722

Note: Specific experimental values for 4-(1H-imidazol-1-yl)aniline would be extracted from its crystallographic information file (CIF) from the CCDC database (entry 753722)[2].

## Bond Angles

The geometry around the nitrogen atom in aniline is slightly pyramidalized.[1] The H-N-H bond angle is approximately 113.6°, which is between the values for  $sp^2$  (120°) and  $sp^3$  (109.5°) hybridization.[3] The bond angles within the aromatic and imidazole rings are also critical for confirming the structure.

Angle	Expected Angle (°)	Experimental Angle (°) - 4-(1H-imidazol-1-yl)aniline
Phenyl C-C-C	~120	Data from CCDC entry 753722
Aniline H-N-H	~113.6[3]	Data from CCDC entry 753722
Imidazole Ring Angles	~107 - 110	Data from CCDC entry 753722

Note: Specific experimental values for 4-(1H-imidazol-1-yl)aniline would be extracted from its crystallographic information file (CIF) from the CCDC database (entry 753722)[2].

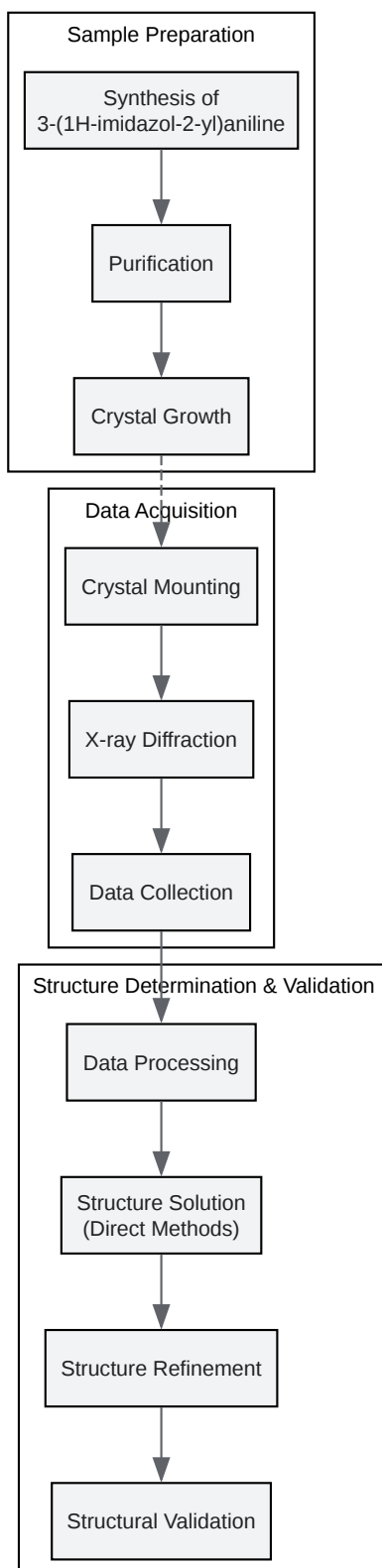
# Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a molecular structure by X-ray crystallography follows a well-defined workflow, from crystal growth to structure refinement.

- **Crystal Growth:** High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
- **Crystal Mounting and Data Collection:** A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-rays are recorded by a detector.
- **Data Processing:** The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and the intensities of each reflection.
- **Structure Solution:** The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are commonly used.
- **Structure Refinement:** The initial model of the structure is refined against the experimental data to improve the atomic positions, and thermal parameters. This iterative process continues until the calculated and observed diffraction patterns show the best possible agreement.
- **Structure Validation:** The final structure is validated by checking for consistency with known chemical principles, and the quality of the fit between the model and the experimental data is assessed using various metrics such as the R-factor.

## Workflow for X-ray Crystallographic Structure Validation

The following diagram illustrates the key steps in validating a molecular structure using X-ray crystallography.



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*Workflow of X-ray Crystallography.*

In conclusion, while the specific crystallographic data for **3-(1H-imidazol-2-yl)aniline** is not currently available in public databases, the methodology for its structural validation is well-established. By obtaining suitable crystals and performing single-crystal X-ray diffraction, its precise three-dimensional structure can be determined and validated through careful comparison with known geometric parameters of its constituent chemical fragments. The data from isomers like 4-(1H-imidazol-1-yl)aniline provides a valuable reference for what to expect in such an analysis.

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## References

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